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Compound of Interest

5-Chloro-4-iodo-2-
Compound Name: )
methoxybenzamide

cat. No.: B7857367

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-4-iodo-2-
methoxybenzamide, a halogenated benzamide derivative of interest in medicinal chemistry
and drug discovery. Due to the limited availability of direct data for this specific compound, this
guide extrapolates information from closely related analogues and precursors to provide a
foundational understanding of its synthesis, potential properties, and relevant experimental
procedures. The strategic placement of chloro, iodo, and methoxy groups on the benzamide
scaffold offers a unique combination of lipophilicity, electronic properties, and hydrogen
bonding capabilities, making it a valuable scaffold for further chemical exploration.

Physicochemical and Spectral Data

While specific experimental data for 5-Chloro-4-iodo-2-methoxybenzamide is not readily
available in public databases, the following table summarizes expected and extrapolated data
based on its constituent functional groups and analyses of similar compounds.
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Property

Expected Value

Notes

CAS Number

Not Assigned

As of the date of this
document, a specific CAS
number has not been
assigned, suggesting its
novelty or limited commercial

availability.

Molecular Formula

CsH7CIINO2

Calculated based on the

chemical structure.

Molecular Weight

327.51 g/mol

Calculated based on the
atomic weights of the

constituent elements.

Appearance

Off-white to pale yellow solid

Expected appearance based
on similar halogenated

aromatic compounds.

Melting Point

180-220 °C (estimated)

Estimation based on related
structures. The exact melting
point would be dependent on

crystalline form and purity.

Solubility

Soluble in DMSO, DMF;
sparingly soluble in methanol,

ethanol; insoluble in water.

Expected solubility profile for a
compound of this nature.
Empirical determination is

required for precise values.

1H NMR (DMSO-ds)

8 7.5-8.5 (M, 2H, Ar-H), & 7.0-
7.5 (br s, 2H, -CONH,), & 3.9
(s, 3H, -OCH;)

Predicted chemical shifts. The
aromatic protons and amide
protons would require specific
assignment through 2D NMR

techniques.

13C NMR (DMSO-ds)

8 165-170 (C=0), § 150-160
(C-0), 6 110-140 (Ar-C), & 80-
90 (C-1), 8 55-60 (O-CHs)

Predicted chemical shift
ranges for the key carbon

atoms.
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3400-3200 (N-H stretch),

3100-3000 (Ar C-H stretch), Characteristic infrared

1680-1640 (C=0 stretch, absorption bands expected for
IR (KBr, cm™1) ) ]

Amide 1), 1600-1550 (N-H the functional groups present

bend, Amide II), 1250-1200 (C- in the molecule.

O stretch)

) The exact mass and isotopic
[M+H]* at m/z 328.9, showing o
o ] distribution would be key

Mass Spectrometry characteristic isotopic pattern

] identifiers in mass
for Chlorine. ] _
spectrometric analysis.

Synthesis and Experimental Protocols

A direct, published synthetic route for 5-Chloro-4-iodo-2-methoxybenzamide is not currently
available. However, a plausible multi-step synthesis can be devised based on established
organic chemistry reactions and procedures reported for analogous compounds. The proposed
pathway begins with the commercially available 5-Chloro-2-methoxybenzoic acid.

Proposed Synthetic Pathway

ITodinating Agent Activating Agent (e.g., SOCl2, EDCI)

5-Chloro-2 acid |—(€:8 NIS, 12/HIO: —> 5-Chloro-4-iodo-2-methoxybenzoic acld] Ammonia Source (e.g,, NHaOH, NHs gas -—> 5-Chloro-4-iodo-2-methoxybenzamide

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Chloro-4-iodo-2-methoxybenzamide.

Step 1: lodination of 5-Chloro-2-methoxybenzoic acid

Objective: To introduce an iodine atom at the C4 position of the benzene ring.

Methodology: This electrophilic aromatic substitution can be achieved using various iodinating
reagents. A common method involves the use of N-iodosuccinimide (NIS) in a strong acid
medium or a mixture of iodine and an oxidizing agent like iodic acid.
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Experimental Protocol (Exemplary):

To a solution of 5-Chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic
acid or sulfuric acid, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

 Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor
the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

e Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

o Collect the solid precipitate by filtration, wash with cold water, and then a saturated solution
of sodium thiosulfate to remove any unreacted iodine.

e Dry the crude product, 5-Chloro-4-iodo-2-methoxybenzoic acid, under vacuum. Further
purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).

Step 2: Amidation of 5-Chloro-4-iodo-2-methoxybenzoic
acid

Objective: To convert the carboxylic acid functionality into a primary amide.

Methodology: This transformation typically involves the activation of the carboxylic acid
followed by reaction with an ammonia source. Common activating agents include thionyl
chloride (SOCI2) to form an acyl chloride, or carbodiimides like 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-
Hydroxybenzotriazole (HOBY).

Experimental Protocol (via Acyl Chloride):

e Suspend 5-Chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5-
10 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).

o Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solid dissolves and
gas evolution ceases.
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» Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-Chloro-4-
iodo-2-methoxybenzoyl chloride.

o Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane,
THF) and cool to 0 °C.

» Bubble anhydrous ammonia gas through the solution or add a concentrated solution of
ammonium hydroxide dropwise, maintaining the temperature at 0 °C.

 Allow the reaction to warm to room temperature and stir for several hours.
e Quench the reaction with water and extract the product with a suitable organic solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude 5-Chloro-4-iodo-2-methoxybenzamide.

Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow from starting materials to the fully
characterized final product.
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Caption: Workflow for the synthesis and characterization process.
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Potential Applications and Signaling Pathways

Benzamide derivatives are a well-established class of compounds with a wide range of
biological activities. They are known to interact with various enzymes and receptors. While the
specific biological targets of 5-Chloro-4-iodo-2-methoxybenzamide are yet to be determined,
its structural features suggest potential interactions with targets where halogen bonding and

hydrogen bonding are crucial for binding.

For instance, many substituted benzamides are known to be inhibitors of poly(ADP-ribose)
polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The
amide moiety can act as a pharmacophore, mimicking the nicotinamide portion of the NAD+
substrate.

5-Chloro-4-iodo-2-methoxybenzamide NAD+
(Hypothetical Inhibitor)

Inhibition

DNA Damage

PARP Activation

inhibition leads to

Y

PAR Polymer Synthesis
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Caption: Hypothetical inhibition of the PARP signaling pathway.

Conclusion
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5-Chloro-4-iodo-2-methoxybenzamide represents a novel chemical entity with potential for
applications in drug discovery and materials science. This guide provides a foundational
framework for its synthesis and characterization based on established chemical principles.
Further empirical studies are necessary to fully elucidate its physicochemical properties,
biological activities, and potential therapeutic applications. Researchers are encouraged to use
the provided protocols as a starting point for their investigations into this and related
halogenated benzamide derivatives.

« To cite this document: BenchChem. [Technical Guide: 5-Chloro-4-iodo-2-
methoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7857367#5-chloro-4-iodo-2-methoxybenzamide-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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